

Leuhistin: A Potent Tool for Elucidating Aminopeptidase M (CD13) Function

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Compound of Interest

Compound Name: *Leuhistin*

Cat. No.: *B1674825*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Leuhistin is a natural product originally isolated from the culture broth of *Bacillus laterosporus* BMI156-14F1.[1][2][3] It is a competitive inhibitor of Aminopeptidase M (AP-M), also known as CD13, a zinc-dependent metalloprotease.[1][2][3] AP-M is a multifunctional ectoenzyme implicated in a variety of physiological and pathological processes, including cell migration, angiogenesis, and signal transduction.[4][5] **Leuhistin's** potent and specific inhibition of AP-M's enzymatic activity makes it an invaluable tool for studying the diverse roles of this key enzyme in cellular function and disease.

This document provides detailed application notes and experimental protocols for utilizing **Leuhistin** as a research tool to investigate aminopeptidase function.

Physicochemical Properties of Leuhistin

Property	Value	Reference
Chemical Formula	C ₁₁ H ₁₉ N ₃ O ₃	[6]
Molecular Weight	241.29 g/mol	[6]
Structure	(2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-4-ylmethyl)-5-methylhexanoic acid	[6]
Appearance	Colorless needles	[2][3]
Solubility	Soluble in water and methanol	[2]

Mechanism of Action

Leuhistin acts as a competitive inhibitor of Aminopeptidase M.[1][2][3] This means that **Leuhistin** binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme's catalytic activity. The inhibition is reversible.

Data Presentation: Inhibitory Activity of Leuhistin

Leuhistin exhibits strong inhibitory activity against Aminopeptidase M and weak inhibition against Aminopeptidase A and B.[1][2][3]

Aminopeptidase Target	Inhibition Constant (K _i)	Inhibitor Concentration for 50% Inhibition (IC ₅₀)	Notes	Reference
Aminopeptidase M (AP-M/CD13)	2.3 x 10 ⁻⁷ M	Not Reported	Competitive inhibitor	[1] [2] [3]
Aminopeptidase A (AP-A)	Not Reported	Weak Inhibition	Further quantification not specified in the primary literature.	[1] [2] [3]
Aminopeptidase B (AP-B)	Not Reported	Weak Inhibition	Further quantification not specified in the primary literature.	[1] [2] [3]

Experimental Protocols

Enzymatic Inhibition Assay for Aminopeptidase M

This protocol is adapted from a general colorimetric assay for aminopeptidase activity and can be used to determine the inhibitory effect of **Leuhistin**.

Materials:

- Purified Aminopeptidase M (porcine kidney or recombinant human)
- **Leuhistin**
- L-Leucine-p-nitroanilide (substrate)
- Tricine buffer (50 mM, pH 8.0)
- 96-well microplate

- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Prepare Reagents:
 - Dissolve **Leuhistin** in Tricine buffer to create a stock solution. Prepare a series of dilutions to test a range of concentrations.
 - Dissolve L-Leucine-p-nitroanilide in methanol to create a stock solution and then dilute in Tricine buffer to the desired final concentration.
 - Dilute the purified Aminopeptidase M in Tricine buffer to the appropriate working concentration.
- Assay Setup:
 - In a 96-well plate, add the following to each well:
 - Tricine buffer
 - **Leuhistin** solution at various concentrations (or buffer for the control)
 - Aminopeptidase M solution
 - Pre-incubate the plate at 37°C for 15 minutes to allow **Leuhistin** to bind to the enzyme.
- Initiate Reaction:
 - Add the L-Leucine-p-nitroanilide solution to each well to start the reaction.
- Measure Absorbance:
 - Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader. The increase in absorbance corresponds to the production of p-nitroaniline.
- Data Analysis:

- Calculate the initial reaction velocity (rate of change in absorbance) for each **Leuhistin** concentration.
- Plot the enzyme activity (as a percentage of the control) against the logarithm of the **Leuhistin** concentration to determine the IC50 value.
- To determine the Ki value for competitive inhibition, perform the assay with varying concentrations of both the substrate and **Leuhistin** and analyze the data using a Dixon plot or by fitting to the competitive inhibition equation.

Cell-Based Assay: Inhibition of Cancer Cell Migration (Wound Healing Assay)

This protocol describes how to use **Leuhistin** to study the role of Aminopeptidase M in cancer cell migration.

Materials:

- Cancer cell line with high expression of CD13 (e.g., HT-1080 fibrosarcoma, U937 lymphoma)
- Complete cell culture medium
- Serum-free cell culture medium
- **Leuhistin**
- Sterile pipette tips (p200 or p1000) or a cell scraper
- Microscope with a camera
- Image analysis software (e.g., ImageJ)

Procedure:

- Cell Seeding:
 - Seed the cancer cells in a 6-well or 12-well plate and grow them until they form a confluent monolayer.

- Creating the "Wound":
 - Using a sterile pipette tip, create a straight scratch or "wound" in the center of the cell monolayer.
 - Wash the wells gently with serum-free medium to remove any detached cells.
- Treatment with **Leuhistin**:
 - Add fresh serum-free or low-serum medium containing different concentrations of **Leuhistin** to the wells. Include a vehicle control (medium without **Leuhistin**).
- Image Acquisition:
 - Immediately after adding the treatment, capture images of the wound in each well using a microscope at low magnification (e.g., 4x or 10x). Mark the position of the image to ensure the same field is imaged over time.
 - Incubate the plate at 37°C in a CO₂ incubator.
 - Capture images of the same wound areas at regular intervals (e.g., 6, 12, and 24 hours).
- Data Analysis:
 - Measure the width or the area of the wound at each time point for all treatment conditions using image analysis software.
 - Calculate the percentage of wound closure for each condition relative to the initial wound area.
 - Compare the rate of wound closure in **Leuhistin**-treated cells to the control to determine the effect of inhibiting AP-M on cell migration.

Cell-Based Assay: Inhibition of Cancer Cell Invasion (Boyden Chamber Assay)

This protocol allows for the study of the effect of **Leuhistin** on the invasive potential of cancer cells.

Materials:

- Cancer cell line with high expression of CD13
- Boyden chamber inserts (e.g., Transwell®) with a porous membrane (typically 8 µm pores)
- Matrigel™ or other basement membrane matrix
- Serum-free cell culture medium
- Complete cell culture medium (as a chemoattractant)
- **Leuhistin**
- Cotton swabs
- Methanol for fixation
- Crystal violet stain

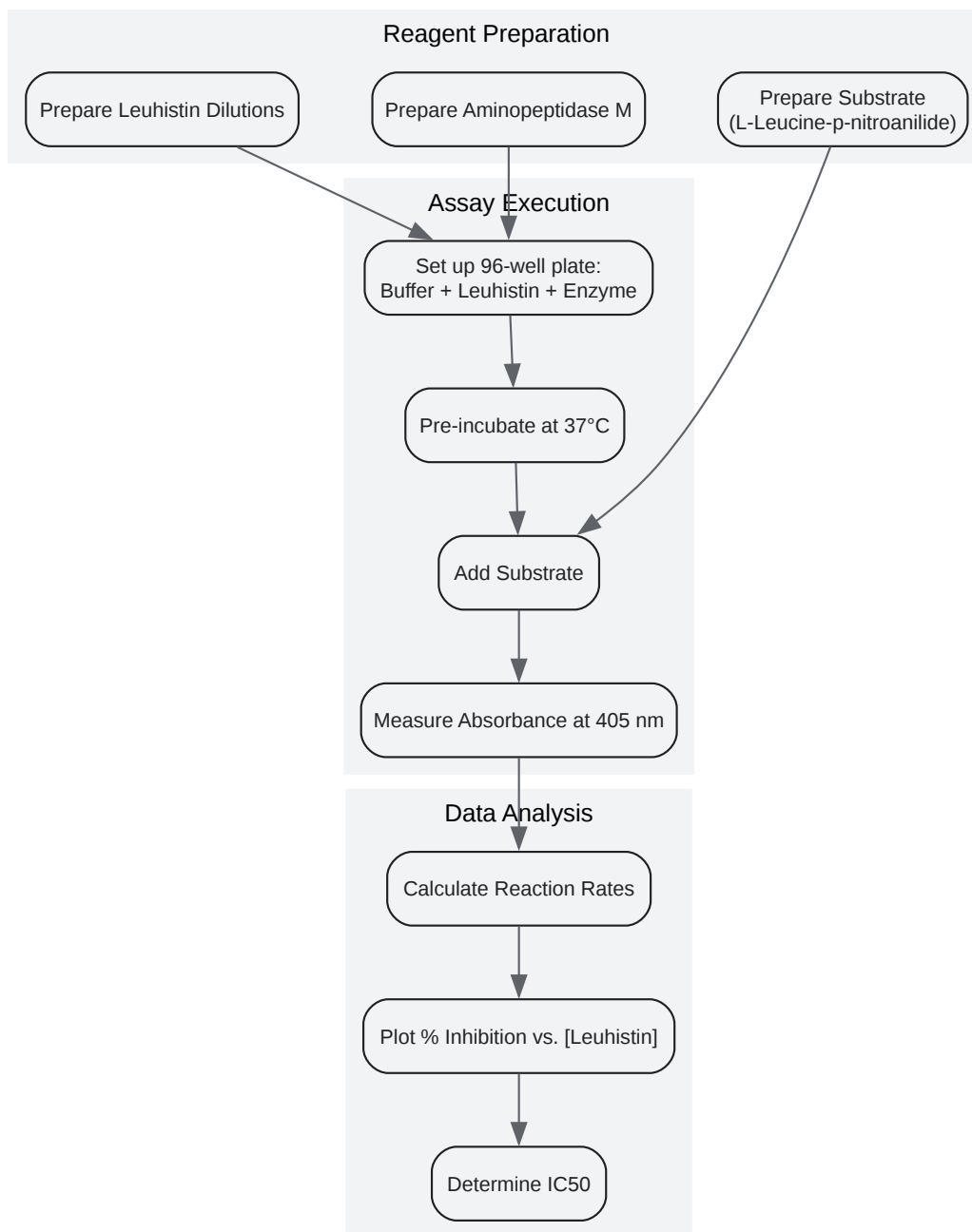
Procedure:

- Coating the Inserts:
 - Thaw Matrigel™ on ice and dilute it with cold serum-free medium.
 - Add the diluted Matrigel™ to the upper chamber of the Boyden chamber inserts and incubate for at least 4 hours at 37°C to allow it to solidify.
- Cell Preparation:
 - Culture the cancer cells to sub-confluency.
 - Harvest the cells and resuspend them in serum-free medium containing different concentrations of **Leuhistin** or a vehicle control.
- Assay Setup:

- Add complete medium (containing serum as a chemoattractant) to the lower wells of the plate.
- Place the Matrigel™-coated inserts into the wells.
- Seed the cell suspension (containing **Leuhistin** or vehicle) into the upper chamber of the inserts.
- Incubation:
 - Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell invasion (typically 12-48 hours, depending on the cell line).
- Quantification of Invasion:
 - After incubation, remove the inserts from the wells.
 - Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.
 - Fix the invading cells on the lower surface of the membrane with methanol.
 - Stain the fixed cells with crystal violet.
 - Wash the inserts to remove excess stain and allow them to air dry.
 - Count the number of stained (invaded) cells on the membrane using a microscope. Alternatively, the dye can be eluted and the absorbance measured.
- Data Analysis:
 - Compare the number of invaded cells in the **Leuhistin**-treated groups to the control group to determine the effect of AP-M inhibition on cell invasion.

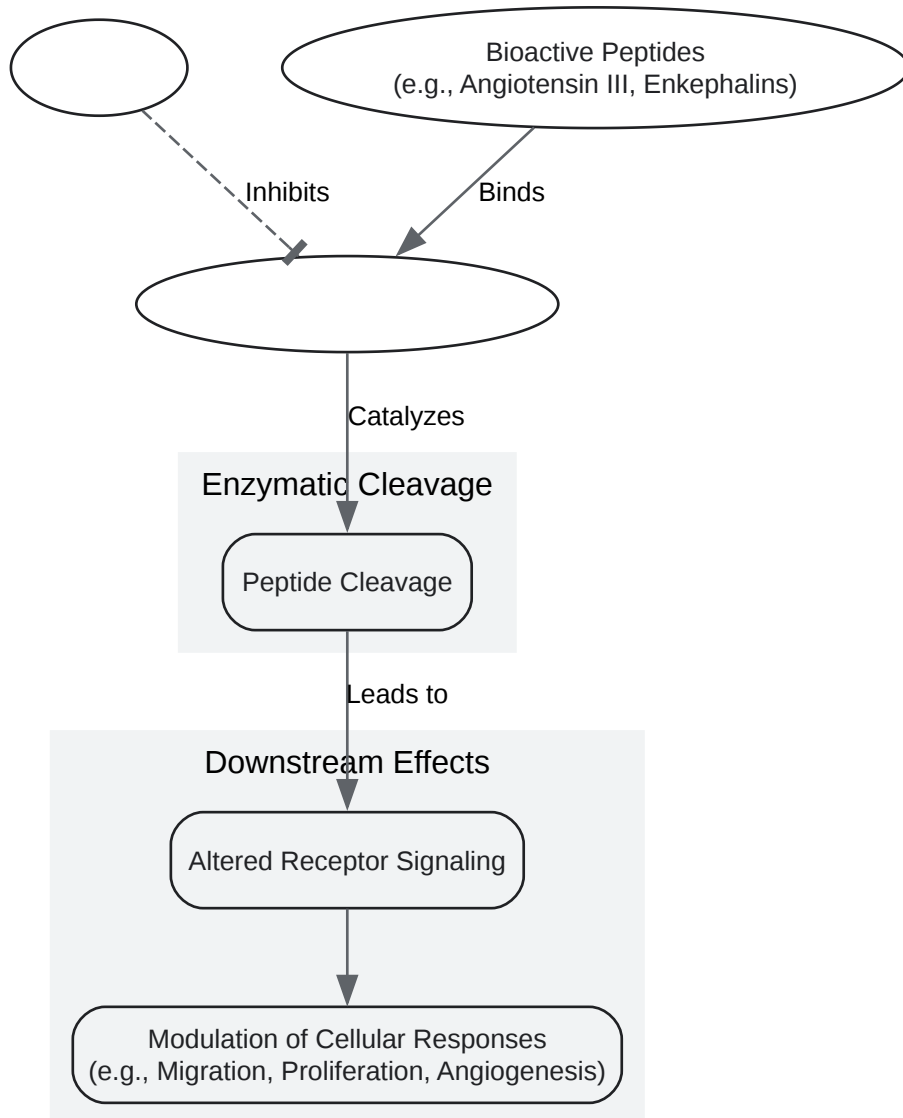
Mandatory Visualizations

Workflow for Aminopeptidase M Inhibition Assay using Leuhistin

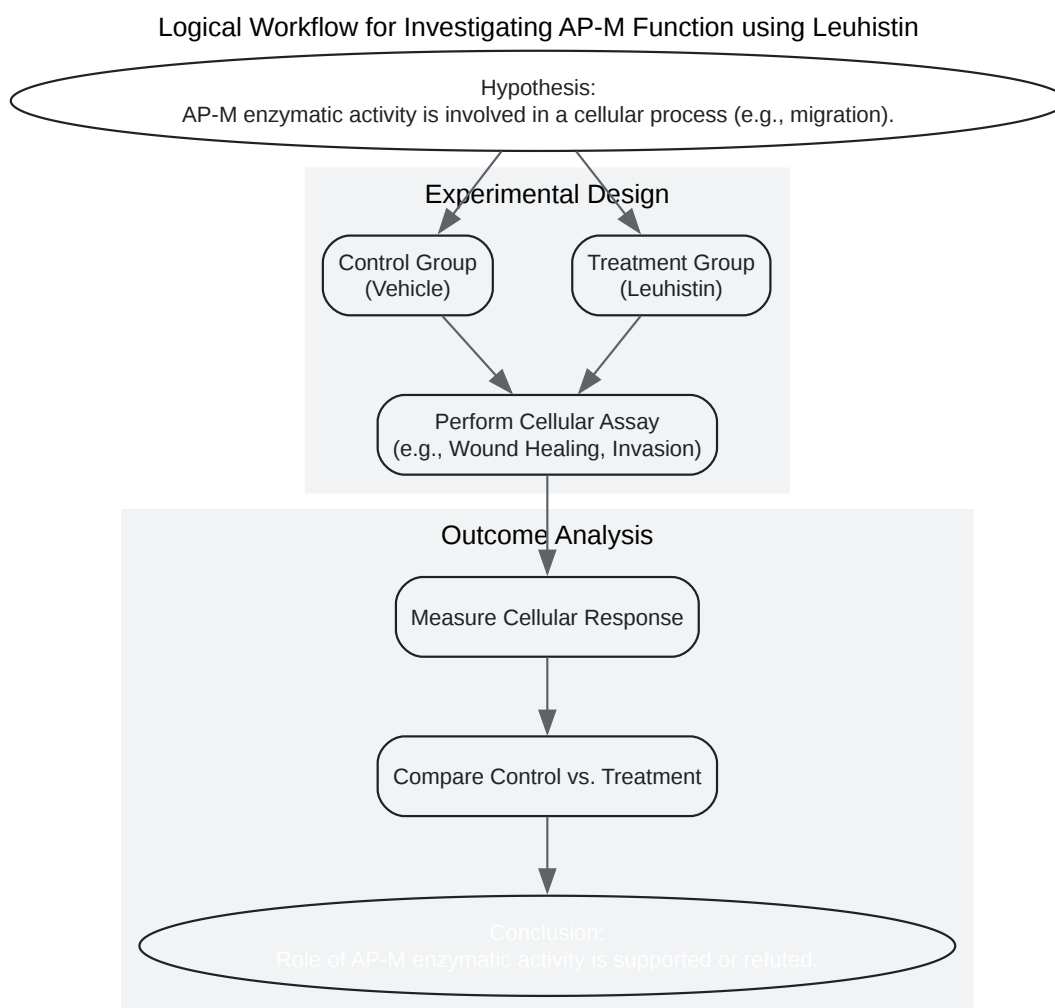
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Caption: Workflow for determining the inhibitory activity of **Leuhistin** on Aminopeptidase M.

Aminopeptidase M (CD13) Enzymatic Activity-Dependent Signaling

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Caption: **Leuhistin** inhibits the enzymatic cleavage of bioactive peptides by AP-M.



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Caption: Logical workflow for using **Leuhistin** to study AP-M's enzymatic role.

Conclusion

Leuhistin is a powerful and specific tool for researchers studying the enzymatic functions of Aminopeptidase M (CD13). Its competitive inhibitory action allows for the targeted investigation of AP-M's role in various biological processes. The protocols provided herein offer a starting point for utilizing **Leuhistin** in enzymatic and cell-based assays to further elucidate the multifaceted roles of this important ectoenzyme in health and disease. As a naturally derived and well-characterized inhibitor, **Leuhistin** will continue to be a valuable reagent in the fields of cell biology, oncology, and drug development.

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